Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is a chemical compound known for its utility in various scientific research fields. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group and an amino-methylphenyl substituent. This compound is particularly noted for its role in the development of PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is utilized in the development of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins. This has significant implications for studying protein function and developing new therapeutic strategies.
Medicine
The compound’s role in PROTAC technology extends to medicine, where it is used to target and degrade disease-causing proteins. This approach is being explored for treating cancers, neurodegenerative diseases, and other conditions.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate exerts its effects is primarily through its role in PROTACs. These molecules function by binding to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This process involves the formation of a ternary complex, which brings the target protein and the ubiquitin ligase into close proximity, leading to the selective degradation of the protein.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with an aminomethyl group instead of an amino-methylphenyl group.
4-Amino-1-Boc-piperidine: Lacks the aromatic substituent but shares the piperidine core and Boc protection.
4-(N-Boc-amino)piperidine: Similar to 4-Amino-1-Boc-piperidine but with different substituents.
Uniqueness
Tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile chemical modifications and its role in PROTACs highlights its importance in targeted protein degradation.
This compound’s unique properties and applications make it a valuable tool in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4-(4-amino-3-methylphenyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-11-14(5-6-15(12)18)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWQDSKSFFKCHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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